1,2-Epoxyhexadecane

Descripción general

Descripción

1,2-Epoxyhexadecane is an organic compound classified as an epoxide. It is a white waxy solid or clear colorless liquid with a faint pleasant odor. The molecular formula of this compound is C16H32O, and it has a molecular weight of 240.42 g/mol . This compound is known for its reactivity and is used in various chemical processes and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Epoxyhexadecane can be synthesized from hexadecanal through an epoxidation reaction. The process involves the oxidation of hexadecanal using a suitable oxidizing agent such as peracids (e.g., peracetic acid) under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to achieve optimal yield.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale epoxidation processes. These processes often involve the use of continuous reactors and advanced catalysts to ensure high efficiency and purity of the final product. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Epoxyhexadecane undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.

Reduction: Reduction reactions can convert the epoxide group to an alcohol.

Common Reagents and Conditions:

Oxidation: Peracids, hydrogen peroxide, and other oxidizing agents.

Reduction: Metal hydrides, catalytic hydrogenation.

Substitution: Nucleophiles like amines, alcohols, thiols, under acidic or basic conditions.

Major Products Formed:

Diols: Formed through oxidation.

Alcohols: Formed through reduction.

Substituted Products: Formed through nucleophilic ring-opening reactions.

Aplicaciones Científicas De Investigación

1,2-Epoxyhexadecane has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and polymerization reactions.

Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1,2-Epoxyhexadecane involves the reactivity of the epoxide group. The epoxide ring is highly strained and can undergo ring-opening reactions with various nucleophiles. This reactivity allows this compound to interact with different molecular targets, leading to the formation of new chemical bonds and products. The pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .

Comparación Con Compuestos Similares

- Lauryl glycidyl ether

- Octadecan-1-ol

- Hexadecane

- Octadecylamine

- 1-Hexadecanethiol

- Octadecanethiol

- Octadecane

- Hexadecylamine

- Nonadecane

- Heptadecane

- 1-Hexadecene

- 1-Pentadecanol

- 1-Tetradecanol

- 2-(Dodecyloxy)ethanol

- Oleyl alcohol

- Pentadecane

- Elaidyl alcohol

- Octadec-9-en-1-ol

- Pentadecanoic acid

- Pentadecylamine

- Oleylamine

- Eicosane

- 9-Octadecenylamine

- Octadec-9-en-1-amine

- 1,2-Epoxydodecane

- N,N-Dimethyltetradecylamine

- Tetradecanal

- Dioctyl ether

- Tetradecane .

Uniqueness: 1,2-Epoxyhexadecane is unique due to its specific epoxide structure, which imparts high reactivity and versatility in chemical reactions. This makes it valuable in various applications, from organic synthesis to industrial production .

Actividad Biológica

1,2-Epoxyhexadecane, a compound with the molecular formula CHO, is classified as an epoxide and is primarily derived from natural sources such as the plant Houttuynia cordata. This compound has garnered interest due to its various biological activities and potential applications in different fields, including medicine and industrial chemistry. This article provides a comprehensive overview of the biological activity of this compound, highlighting its toxicity, irritant properties, and potential therapeutic uses.

This compound is characterized as a white waxy solid or a clear colorless liquid with a faint pleasant odor. Its structure includes a three-membered epoxide ring, which contributes to its reactivity and biological interactions. The compound has a CAS number of 7320-37-8 and is part of a broader class of long-chain alkyl oxiranes.

Toxicological Profile

Research indicates that this compound exhibits significant toxicity and irritation potential :

- Skin Irritation : Exposure can lead to localized skin reactions such as redness, swelling, and itching. Studies have shown that it is classified as a skin irritant and sensitizer .

- Inhalation Risks : Inhalation of this compound can result in acute pulmonary edema and systemic effects including gastric irritation and potential liver damage.

- Dermal Toxicity : In animal studies, the LD50 value for related compounds suggests that high doses may cause severe skin lesions and other adverse effects .

Biological Activity

Despite its toxicological concerns, this compound may possess beneficial biological activities:

- Antimicrobial Properties : Some studies suggest that compounds similar to this compound exhibit antimicrobial activity. For example, it has been detected in various plant extracts known for their antibacterial properties .

- Potential Therapeutic Uses : Research into the therapeutic applications of this compound is still in its infancy. However, its structural similarity to other bioactive compounds suggests potential anti-inflammatory or antioxidant roles .

Study on Skin Sensitization

A study conducted on guinea pigs using tetradecyloxirane (a related compound) demonstrated positive reactions for skin sensitization after multiple exposures. The results indicated that similar compounds within the oxirane group are likely to cause sensitization in humans as well .

Antimicrobial Activity Analysis

In an analysis of volatile components from various plants, this compound was identified alongside other compounds with known antimicrobial properties. Its presence in these extracts suggests it may contribute to the overall antimicrobial efficacy observed in traditional medicine practices .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Epoxydodecane | CHO | Shorter carbon chain; more volatile |

| 1,2-Epoxyoctadecane | CHO | Longer carbon chain; higher melting point |

| 1,2-Epoxyoctene | CHO | Smaller size; different reactivity patterns |

This table illustrates how this compound's unique chain length affects its physical properties and reactivity compared to other epoxides.

Propiedades

IUPAC Name |

2-tetradecyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17-16/h16H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZTYVZOIUIIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

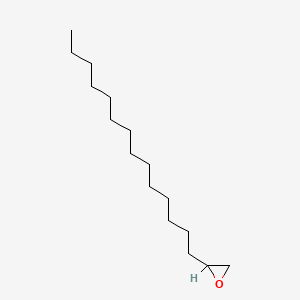

CCCCCCCCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Record name | 1,2-EPOXYHEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68110-12-3 | |

| Record name | Oxirane, 2-tetradecyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68110-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9025245 | |

| Record name | 1,2-Epoxyhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-epoxyhexadecane appears as white waxy solid or clear colorless liquid. Faint pleasant odor. (NTP, 1992), Liquid, White solid or colorless liquid; Faint pleasant odor; [CAMEO] Liquid; [MSDSonline] | |

| Record name | 1,2-EPOXYHEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2-tetradecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Epoxyhexadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

518 to 527 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1,2-EPOXYHEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Reaction (NTP, 1992) | |

| Record name | 1,2-EPOXYHEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.849 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 1,2-EPOXYHEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7320-37-8 | |

| Record name | 1,2-EPOXYHEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Epoxyhexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7320-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Epoxyhexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-tetradecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Epoxyhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECYLOXIRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B11674G91K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-EPOXYHEXADECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77 to 81 °F (NTP, 1992) | |

| Record name | 1,2-EPOXYHEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1,2-Epoxyhexadecane detected and analyzed in complex mixtures?

A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) has been successfully employed to identify and quantify this compound in various matrices. This technique provides high sensitivity and selectivity, enabling researchers to analyze the compound even in trace amounts within complex mixtures like smoke-cured meat [] and the products of glucose hydrothermal decomposition [].

Q2: What is the significance of this compound in toxicological studies?

A: this compound is recognized as a carcinogenic metabolite of 1-hexadecene, formed through biotransformation by hepatic microsomes []. Its presence in toxicological investigations is crucial due to its potential to induce mutations in mammalian cells. The L5178Y tk+/- mouse lymphoma cell forward mutation assay demonstrated that this compound elicits a significant mutagenic response, highlighting its potential health risks [].

Q3: Has this compound been utilized in material science applications?

A: Yes, this compound has been employed as a hydrophobic modifier for hydroxyethyl cellulose (HEC) []. This modification, leading to the formation of EP16–HAHEC, significantly alters the rheological properties of the HEC, enhancing its viscosity, thermal stability, shear resistance, and salt resistance. These improved properties make EP16–HAHEC suitable for various applications requiring enhanced stability and performance.

Q4: Can you elaborate on the formation of this compound in different contexts?

A: this compound can be generated through different pathways. It's found among the volatile compounds identified in smoke-cured beef and mutton, likely formed during the smoking process []. Furthermore, it's detected as a significant product in the hydrothermal decomposition of glucose using Zinc Oxide (ZnO) as a catalyst, indicating its potential relevance in biomass conversion processes [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.